molecular formula C14H18N4 B8763406 8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B8763406
M. Wt: 242.32 g/mol
InChI Key: JVBCDIODIDBDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a useful research compound. Its molecular formula is C14H18N4 and its molecular weight is 242.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

8-(4,4-dimethylcyclohexen-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C14H18N4/c1-14(2)7-5-10(6-8-14)11-4-3-9-18-12(11)16-13(15)17-18/h3-5,9H,6-8H2,1-2H3,(H2,15,17)

InChI Key

JVBCDIODIDBDBK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=CC1)C2=CC=CN3C2=NC(=N3)N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-[3-(4,4-dimethyl-cyclohex-1-enyl)-pyridin-2-yl]-N′-carboethoxy-thiourea (1.42 g, 3.48 mmol) in ethanol (4.3 mL) was added at room temperature hydroxylamine hydrochloride (1.50 g, 21.4 mmol) and methanol (4.3 mL). The yellow suspension was heated to 70° C. over night. The solvent was evaporated under reduced pressure and the residue was partitionated between ethyl acetate and water. The aqueous layer was extracted twice with ethyl acetate and the organic layers were combined, washed with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was removed under reduced pressure. The crude material was purified by column chromatography on silica gel first with ethyl acetate as the eluent and then once again with a mixture of heptane/ethyl acetate (1:1 v/v) as the eluent to yield the title compound as a yellow solid (526 mg, 51%).
Name
N-[3-(4,4-dimethyl-cyclohex-1-enyl)-pyridin-2-yl]-N′-carboethoxy-thiourea
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Yield
51%

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